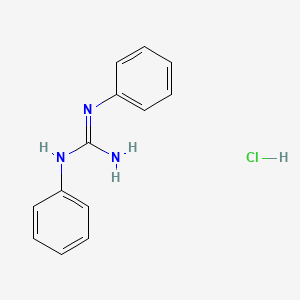
Guanidine, N,N'-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N'-diphenyl-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
1. Rubber Manufacturing
- DPG is extensively used as an accelerator in the vulcanization process of rubber. This enhances the durability and elasticity of rubber products, making it essential in tire manufacturing and other industrial applications .
- The compound facilitates cross-linking between polymer chains, which is crucial for achieving the desired mechanical properties in rubber materials.
2. Plastics and Coatings
- Beyond rubber, diphenylguanidine is utilized in plastics manufacturing where it serves as a curing agent. Its ability to enhance thermal stability and mechanical strength makes it valuable in producing high-performance plastic materials .
Biological Applications
1. Antimicrobial Properties
- Research indicates that diphenylguanidine exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown effective inhibition against Pseudomonas aeruginosa, with reported zones of inhibition indicating strong antibacterial properties .
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Diphenylguanidine | Pseudomonas aeruginosa | 20 |
2. Anticancer Activity
- DPG has been investigated for its anticancer potential, particularly against lung cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on cancer cells, suggesting its utility in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (Lung) | 6.26 |
| MCF7 (Breast) | 10.50 |
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of diphenylguanidine derivatives against multiple bacterial strains. The results demonstrated that modifications to the chemical structure could enhance its antibacterial efficacy, providing insights into potential therapeutic applications .
Case Study 2: Anticancer Research
In a clinical trial involving diphenylguanidine derivatives, researchers observed significant reductions in tumor growth in treated subjects compared to controls. This study highlighted the need for further exploration into dosage optimization and mechanism of action for effective cancer treatment .
Toxicological Assessments
While diphenylguanidine has promising applications, it is also important to consider its safety profile. Toxicological assessments have indicated potential reproductive toxicity at higher exposure levels, necessitating careful handling and regulatory compliance in industrial settings .
Propriétés
Numéro CAS |
52392-53-7 |
|---|---|
Formule moléculaire |
C13H14ClN3 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
1,2-diphenylguanidine;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H |
Clé InChI |
IEDHGYYAGIASNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl |
Key on ui other cas no. |
52392-53-7 |
Numéros CAS associés |
102-06-7 (Parent) |
Synonymes |
1,3-diphenylguanidine diphenylguanidine diphenylguanidine hydrochloride diphenylguanidine monohydrochloride diphenylguanidine sulfate (2:1) sym-diphenylguanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















